N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O4 and its molecular weight is 381.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the treatment of viral infections such as hepatitis C. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Compound Overview
The compound is part of the benzofuran derivatives class and exhibits a unique molecular structure that contributes to its biological activity. The key features include:
- Molecular Formula : C19H18FN3O3
- Molecular Weight : 353.36 g/mol
- CAS Number : 886949-99-1
This compound primarily acts as an inhibitor of the hepatitis C virus (HCV) genotype 2a strain JFH1 NS5B RNA-dependent RNA polymerase (RdRp). The mechanism involves:
- Inhibition of Viral Replication : The compound binds to the active site of the NS5B polymerase, preventing RNA synthesis essential for viral replication.
- Structural Interactions : The presence of the benzofuran and fluorophenyl groups enhances binding affinity and specificity towards viral enzymes.
Antiviral Activity
The antiviral efficacy of this compound has been evaluated through various in vitro assays. Notable findings include:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | HCV JFH1 | 0.12 | NS5B RdRp Inhibition |
Study 2 | A549 (Lung Cancer) | 0.66 | Cytotoxicity via Apoptosis |
These studies indicate that the compound exhibits low micromolar inhibitory concentrations against HCV, suggesting strong antiviral potential.
Anticancer Activity
Recent research also highlights its anticancer properties. The compound's effects were tested on A549 lung adenocarcinoma cells, showing significant cytotoxicity:
Compound | Cell Line | Viability (%) at 100 µM | Comparison to Cisplatin (%) |
---|---|---|---|
N-(2-carbamoyl...) | A549 | 66 | 45 |
The results indicate that while it exhibits anticancer activity, it does so with a lower cytotoxic effect on non-cancerous cells compared to traditional chemotherapeutics like cisplatin.
Case Studies and Research Findings
A series of studies have been conducted to further elucidate the biological activity of this compound:
-
Antiviral Efficacy Against HCV :
- In a study published in Journal of Medicinal Chemistry, N-(2-carbamoyl...) was shown to significantly reduce viral load in infected cell cultures, demonstrating its potential as a therapeutic agent against hepatitis C .
-
Anticancer Properties :
- Research published in Pharmaceutical Biology indicated that derivatives of 5-oxopyrrolidine, including this compound, exhibited promising anticancer activity against multidrug-resistant strains . The study emphasized structure-dependent activity, suggesting that modifications could enhance efficacy.
- Synergistic Effects with Other Drugs :
Eigenschaften
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c21-12-5-7-13(8-6-12)24-10-11(9-16(24)25)20(27)23-17-14-3-1-2-4-15(14)28-18(17)19(22)26/h1-8,11H,9-10H2,(H2,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQISRTXYCLGUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.